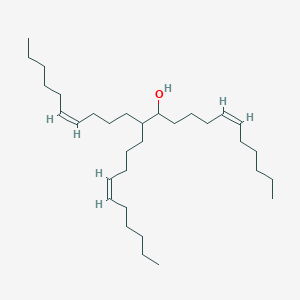
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that are subsequently subjected to specific reaction conditions to form the final product. Common synthetic routes may include:
Hydroboration-Oxidation: This method involves the addition of borane to an alkene, followed by oxidation to form the alcohol.
Wittig Reaction: This reaction is used to form the double bonds in the compound by reacting a phosphonium ylide with an aldehyde or ketone.
Grignard Reaction: This involves the addition of a Grignard reagent to a carbonyl compound to form a new carbon-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or other biological processes.
類似化合物との比較
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol can be compared with other similar compounds, such as:
(6Z,16Z)-docosa-6,16-dien-11-ol: Lacks the dec-4-enyl group, resulting in different chemical and biological properties.
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-amine: Contains an amine group, which may result in different biological activities and chemical behavior.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C32H60O |
|---|---|
分子量 |
460.8 g/mol |
IUPAC名 |
(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-ol |
InChI |
InChI=1S/C32H60O/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)32(33)30-27-24-21-18-15-12-9-6-3/h16-21,31-33H,4-15,22-30H2,1-3H3/b19-16-,20-17-,21-18- |
InChIキー |
ZBKUKFYUWKNADX-JFJOQQEJSA-N |
異性体SMILES |
CCCCC/C=C\CCCC(C(O)CCC/C=C\CCCCC)CCC/C=C\CCCCC |
正規SMILES |
CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


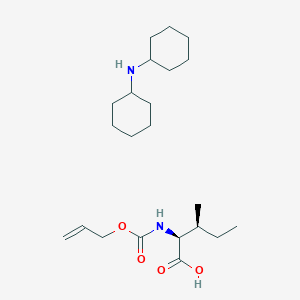
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)
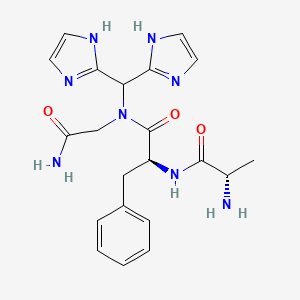
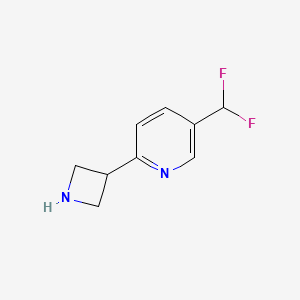
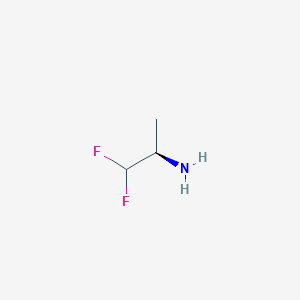

![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
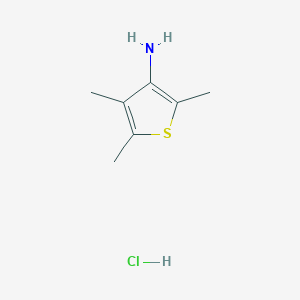
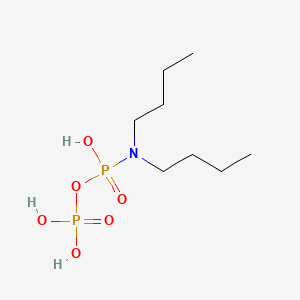
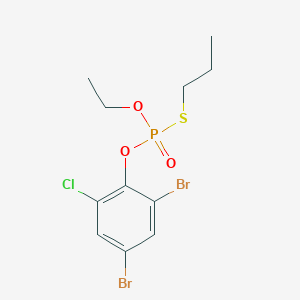

![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
